(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid

Lipophilicity Membrane permeability QSAR

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-chloropropanoic acid (CAS 71404-98-3; synonym Boc-β-chloro-L-alanine) is a chiral, non-proteinogenic α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) N-protecting group and a chlorine atom at the β-position of the alanine side chain. With molecular formula C₈H₁₄ClNO₄ and molecular weight 223.65 g·mol⁻¹, it is commercially supplied as a white to off-white powder at ≥95% purity (NMR), with an optical rotation of [α]D²⁵ = -4.0 ± 2° (c=1, CHCl₃) and requiring storage at 0–8 °C.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65 g/mol
Cat. No. B11743232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid
Molecular FormulaC8H14ClNO4
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCl)C(=O)O
InChIInChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
InChIKeyNMRCVEILBKVWIK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-chloropropanoic acid (Boc-3-chloro-L-alanine): An Essential Protected β-Haloamino Acid Building Block


(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-chloropropanoic acid (CAS 71404-98-3; synonym Boc-β-chloro-L-alanine) is a chiral, non-proteinogenic α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) N-protecting group and a chlorine atom at the β-position of the alanine side chain . With molecular formula C₈H₁₄ClNO₄ and molecular weight 223.65 g·mol⁻¹, it is commercially supplied as a white to off-white powder at ≥95% purity (NMR), with an optical rotation of [α]D²⁵ = -4.0 ± 2° (c=1, CHCl₃) and requiring storage at 0–8 °C . The compound serves as a protected form of β-chloro-L-alanine—a well-characterized bacteriostatic amino acid analog and mechanism-based enzyme inactivator—enabling its direct incorporation into synthetic peptides under standard Boc-chemistry coupling protocols.

Why Boc-3-chloro-L-alanine Cannot Be Replaced by Unprotected β-Chloroalanine or Other β-Haloamino Acids for Rigorous Peptide and Inhibitor Design


Although the free amino acid β-chloro-L-alanine (CAS 2731-73-9) is a well-established enzyme inhibitor, its unprotected α-amino group precludes direct, site-specific incorporation into peptide sequences without extensive chemoselective manipulation. The Boc protecting group provides three non-substitutable functions: (i) it prevents self-reactivity of the α-amine during carboxylate activation and coupling steps; (ii) it confers acid-labile orthogonality, enabling selective N-deprotection under conditions that leave other acid-sensitive side-chain protections intact; and (iii) it substantially increases organic-solvent solubility relative to the zwitterionic free amino acid, facilitating solution-phase peptide assembly. Furthermore, the β-chlorine cannot be exchanged for a β-fluorine, β-bromine, or hydrogen substituent without fundamentally altering the compound's electronic profile, reactivity, and biological activity: the L-β-chloroalanine moiety is a suicide substrate for pyridoxal 5'-phosphate-dependent enzymes with an invariant partition ratio of ~830 turnovers per inactivation event, a property that is quantitatively distinct from the β-fluoro and β-bromo congeners [1].

Quantitative Head-to-Head Evidence: How Boc-3-chloro-L-alanine Differentiates from Its Closest Analogs


Enhanced Lipophilicity: Boc-3-chloro-L-alanine (XlogP 1.1) vs. Boc-L-alanine (XlogP 0.9)

The β-chlorine substituent increases the computed octanol-water partition coefficient (XlogP) of Boc-3-chloro-L-alanine to 1.1, compared with 0.9 for the non-halogenated parent compound Boc-L-alanine [1]. The measured experimental LogP for Boc-3-chloro-L-alanine is 1.59, confirming a substantially hydrophobic character exceeding the predicted value . This +0.2 XlogP increment, driven by the chlorine's inductive electron-withdrawing effect and increased polarizable surface area, represents an approximately 1.6-fold increase in octanol/water partition at equimolar concentration.

Lipophilicity Membrane permeability QSAR

Optical Rotation Differentiation: Boc-3-chloro-L-alanine ([α]D²⁵ = -4°) vs. Boc-L-alanine ([α]D²⁰ = -25°)

The specific optical rotation of Boc-3-chloro-L-alanine is [α]D²⁵ = -4.0 ± 2° (c=1, CHCl₃) , whereas its non-chlorinated counterpart Boc-L-alanine exhibits [α]D²⁰ = -25 ± 2° (c=1, AcOH) . The 21° (6.25-fold) reduction in absolute optical rotation magnitude arises from the β-chlorine's electron-withdrawing inductive effect, which alters the polarizability anisotropy of the C–Cl bond relative to the C–H bond and modifies the conformational equilibrium about the Cα–Cβ bond. This dramatic shift provides a highly sensitive quality-control parameter: any contamination by the D-enantiomer (Boc-3-chloro-D-alanine) or racemization during synthesis or coupling can be detected with far higher resolution than for Boc-L-alanine, given the inherently smaller levorotatory baseline of the target L-enantiomer.

Chiral purity Stereochemical characterization Quality control

Mechanism-Based Enzyme Inactivation: β-Chloro-L-alanine Partition Ratio of ~830 Turnovers vs. β-Fluoroalanine

In the most rigorously characterized comparative study of β-haloalanine suicide substrates, Wang and Walsh (1978) demonstrated that both D- and L-β-chloroalanine inactivate purified Escherichia coli B alanine racemase with an invariant partition ratio of approximately 830 turnovers per inactivation event [1]. Critically, the Vmax for pyruvate formation (the α,β-elimination pathway) from L-β-chloroalanine is approximately 50-fold lower than from the D-isomer, yet both enantiomers partition identically between elimination and inactivation. This contrasts with the D- and L-isomers of O-carbamoylserine, where only the D-form undergoes elimination and inactivation, while the L-forms serve merely as reversible competitive inhibitors [1]. The identical partition ratio implies that a common α-aminoacrylate-PLP intermediate is the inactivating species, making L-β-chloroalanine a mechanistically distinct and irreversible inactivator.

Suicide substrate Alanine racemase Enzyme inactivation

β-Chloroalanine as a Dehydroalanine Precursor: Derived Inhibitor IC₅₀ = 0.5 μM vs. Reversible Substrate

Murkin et al. (2002) demonstrated that an L-chloroalanine-containing pentapeptide (peptide 3) is converted by the Agelenopsis aperta spider venom peptide epimerase into the corresponding dehydroalanine (ΔAla)-containing peptide (peptide 4) via enzyme-catalyzed HCl elimination [1]. The independently synthesized dehydroalanine peptide 4 acts as a potent inhibitor of the epimerase with IC₅₀ = 0.5 μM, whereas the parent L-chloroalanine peptide serves as a substrate that is turned over [1]. This establishes Boc-3-chloro-L-alanine as a synthetic precursor to dehydroalanine residues, which function as planar, sp²-hybridized transition-state mimics of the carbanionic intermediate in deprotonation/reprotonation epimerization mechanisms.

Dehydroalanine Peptide epimerase inhibition Posttranslational modification

Synthesis Efficiency: Boc Protection of 3-Chloro-L-alanine Achieves 84% Yield vs. 35% via Alternative Reagent Route

Two principal synthetic routes to Boc-3-chloro-L-alanine have been documented. Route 1 (direct Boc protection of 3-chloro-L-alanine) proceeds in ~84% isolated yield using standard Boc-anhydride conditions . Route 2 (using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, i.e., Boc-ON, as the Boc-transfer reagent in aqueous 1,4-dioxane with triethylamine) proceeds in only 35.6% yield after recrystallization, with a crude yield of 40.5% . The 2.36-fold yield advantage of Route 1 makes direct Boc protection the preferred method for scale-up, while the ~84% yield also compares favorably to syntheses of other β-halogenated Boc-amino acids, where radical chlorination or NCS/proline methods for β-functionalization yield only 58–67% with variable enantiomeric excess .

Synthetic methodology Boc protection Process chemistry

Boc-Based SPPS Strategy: Superior to Fmoc Chemistry for Difficult β-Sheet-Forming Peptide Sequences

A direct comparative study of Fmoc- versus Boc-technique for the solid-phase synthesis of difficult peptide sequences demonstrated that the Boc strategy with in situ neutralization is advantageous for peptides that form β-sheet structures during chain elongation [1]. Unlike the Fmoc group, which requires basic piperidine deprotection, the Boc group is removed under acidic conditions (TFA), which disrupts interchain hydrogen bonding and reduces aggregation on the resin. While the Fmoc strategy has largely displaced Boc in routine SPPS due to operational convenience and HF-free final cleavage, the Boc approach remains the method of choice when an existing Drug Master File or synthesis protocol mandates its use, or when Fmoc strategies fail, such as in the synthesis of peptide thioesters for native chemical ligation [2].

Solid-phase peptide synthesis Boc vs. Fmoc Difficult sequences

Evidence-Backed Application Scenarios Where Boc-3-chloro-L-alanine Provides Measurable Scientific Advantage


Design of Irreversible, Mechanism-Based Inhibitors of PLP-Dependent Enzymes

For research programs targeting alanine racemase, alanine aminotransferase, or other pyridoxal 5'-phosphate-dependent enzymes, Boc-3-chloro-L-alanine is the building block of choice. Its L-β-chloroalanine moiety, upon Boc deprotection and incorporation, acts as a suicide substrate with a defined partition ratio of ~830 turnovers per inactivation event, enabling irreversible active-site modification [1]. This property is quantitatively characterized and mechanistically understood, providing predictable inactivation kinetics that are essential for covalent inhibitor optimization. The Boc protection ensures that the chloroalanine residue can be precisely positioned within a larger peptide pharmacophore without premature reactivity.

Synthesis of Dehydroalanine-Containing Peptide Inhibitors and Conformational Constraints

Boc-3-chloro-L-alanine enables the site-specific introduction of dehydroalanine (ΔAla) residues into peptides via post-synthetic or enzyme-mediated HCl elimination. As demonstrated by Murkin et al., a pentapeptide containing L-chloroalanine is converted by peptide epimerase to the ΔAla analog, which then acts as a potent inhibitor (IC₅₀ = 0.5 μM) [2]. This strategy is generalizable: ΔAla serves as a planar, electrophilic warhead and a conformational constraint that mimics the transition state of enzymatic deprotonation/reprotonation. No other protected β-substituted alanine provides this dual substrate-to-inhibitor conversion pathway.

Synthesis of Selenocysteine-Containing Peptides via β-Chloroalanine Intermediates

Boc-3-chloro-L-alanine (as Boc-ClAla-OH) has been successfully employed as a precursor for selenocystine incorporation into peptides. In a documented methodology, Boc-ClAla is coupled with methyl ester-protected amino acids (Ala, Met, Phe) using DCC/HOBt to yield di- and tripeptides; subsequent treatment with disodium diselenide converts the chloroalanine residues to selenocystine [3]. This approach circumvents the well-known instability of free selenocysteine building blocks and provides a reliable route to selenium-containing peptides for structural biology and redox biochemistry applications.

SPPS of Aggregation-Prone Peptide Sequences Requiring Boc/Bz Chemistry

When synthesizing peptides that are prone to β-sheet formation and on-resin aggregation during Fmoc-SPPS, Boc-3-chloro-L-alanine is the appropriate building block for Boc/Bz-based solid-phase protocols. The acidic TFA deprotection conditions of Boc chemistry disrupt interchain hydrogen bonds, mitigating aggregation that would otherwise cause incomplete coupling and deletion sequences in Fmoc-based syntheses [REFS-1 in Section 3]. This application scenario is particularly relevant for amyloidogenic peptide fragments, transmembrane peptide segments, and other hydrophobic, aggregation-prone sequences.

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